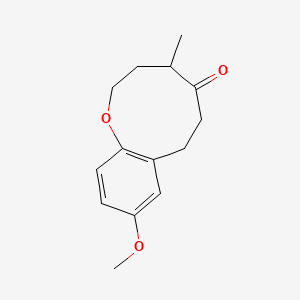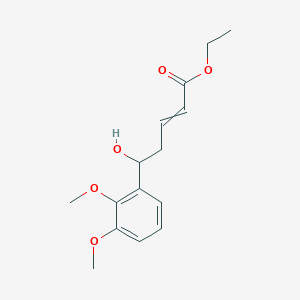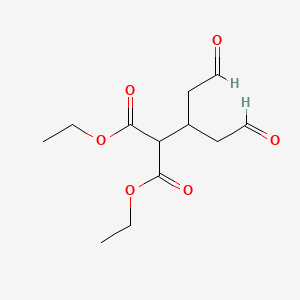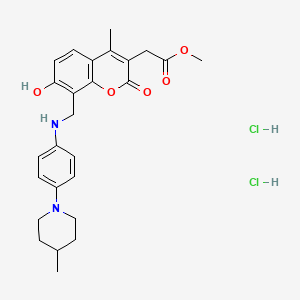
C26H32Cl2N2O5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C26H32Cl2N2O5 is known as Loratadine. Loratadine is a second-generation antihistamine used to treat allergies. It is known for its effectiveness in alleviating symptoms such as sneezing, runny nose, and itchy or watery eyes without causing significant drowsiness, a common side effect of first-generation antihistamines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Loratadine can be synthesized through a multi-step process starting from 2-cyanopyridine. The key steps involve:
Ritter Reaction: Conversion of 2-cyanopyridine to an amide.
Alkylation: Introduction of a halogenated benzene ring via alkylation.
Cyclization: Formation of the tricyclic structure through intramolecular cyclization.
McMurry Reaction: Final step involves the McMurry reaction to yield Loratadine.
Industrial Production Methods: Industrial production of Loratadine involves similar steps but is optimized for large-scale synthesis. The process includes:
Bulk Chemical Reactions: Conducted in large reactors to handle significant quantities of starting materials.
Purification: Multiple stages of purification to ensure high purity of the final product.
Quality Control: Rigorous quality control measures to meet pharmaceutical standards.
Types of Reactions:
Oxidation: Loratadine can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can modify the tricyclic structure.
Substitution: Halogen substitution reactions are common, especially involving the chlorine atoms.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine gas or bromine.
Major Products:
Oxidation Products: Modified piperidine derivatives.
Reduction Products: Altered tricyclic structures.
Substitution Products: Halogen-substituted Loratadine derivatives.
Applications De Recherche Scientifique
Loratadine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying antihistamine synthesis and reactions.
Biology: Investigated for its effects on histamine receptors and allergic response mechanisms.
Medicine: Widely used in clinical trials for allergy treatments and understanding antihistamine efficacy.
Industry: Employed in the development of new antihistamine drugs and formulations
Mécanisme D'action
Loratadine exerts its effects by selectively inhibiting peripheral histamine H1 receptors. This inhibition prevents histamine from binding to its receptors, thereby blocking the cascade of allergic symptoms. The molecular targets include histamine receptors on various cells, and the pathways involved are primarily related to the immune response and inflammation .
Comparaison Avec Des Composés Similaires
Cetirizine: Another second-generation antihistamine with similar efficacy but different side effect profiles.
Fexofenadine: Known for its minimal sedative effects compared to Loratadine.
Desloratadine: A metabolite of Loratadine with enhanced potency and longer duration of action.
Uniqueness of Loratadine: Loratadine is unique due to its balance of efficacy and minimal sedative effects. It is also known for its long duration of action, making it a preferred choice for many patients with chronic allergies .
Propriétés
Formule moléculaire |
C26H32Cl2N2O5 |
|---|---|
Poids moléculaire |
523.4 g/mol |
Nom IUPAC |
methyl 2-[7-hydroxy-4-methyl-8-[[4-(4-methylpiperidin-1-yl)anilino]methyl]-2-oxochromen-3-yl]acetate;dihydrochloride |
InChI |
InChI=1S/C26H30N2O5.2ClH/c1-16-10-12-28(13-11-16)19-6-4-18(5-7-19)27-15-22-23(29)9-8-20-17(2)21(14-24(30)32-3)26(31)33-25(20)22;;/h4-9,16,27,29H,10-15H2,1-3H3;2*1H |
Clé InChI |
KYSWIFBXXSMYFN-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)C2=CC=C(C=C2)NCC3=C(C=CC4=C3OC(=O)C(=C4C)CC(=O)OC)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-ethyl-4-[3-(2-methylpropyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]piperazine-1-carbothioamide](/img/structure/B12639488.png)
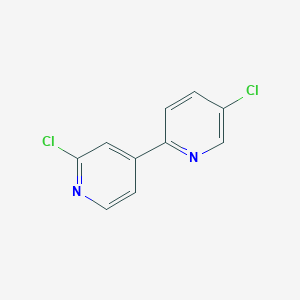
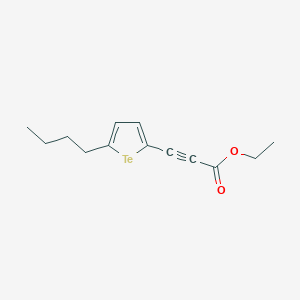
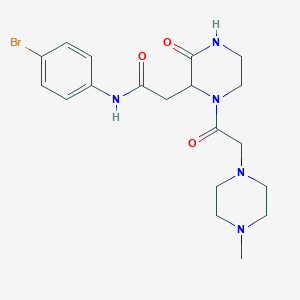
![2-Cyclobutyl-2,8-diazaspiro[4.5]decane](/img/structure/B12639512.png)
![4-[1-Amino-2-(2-phenoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12639513.png)

